molecular formula C8H4ClF4NO B13682651 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride

2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13682651
M. Wt: 241.57 g/mol
InChI Key: PDSFURDPMSZBST-UHFFFAOYSA-N
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Description

2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group into the benzene ring, followed by the formation of the carboximidoyl chloride group. Common synthetic routes include:

    Fluorination: Introduction of the fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of Carboximidoyl Chloride: This step involves the reaction of the intermediate compound with reagents like oxalyl chloride or thionyl chloride to form the carboximidoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-trifluoromethylbenzoyl chloride
  • 2-Fluoro-5-trifluoromethylphenylboronic acid
  • 2-Fluoro-5-trifluoromethylbenzoic acid

Uniqueness

2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carboximidoyl chloride groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H4ClF4NO

Molecular Weight

241.57 g/mol

IUPAC Name

2-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H4ClF4NO/c9-7(14-15)5-3-4(8(11,12)13)1-2-6(5)10/h1-3,15H

InChI Key

PDSFURDPMSZBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)F

Origin of Product

United States

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